N-(N-Butyl)thiophosphoric triamide
Overview
Description
n-Butylphosphorothioic triamide: is an organophosphorus compound with the chemical formula C4H14N3PS . It is an amide of thiophosphoric acid and appears as a white solid . This compound is primarily used as an enhanced efficiency fertilizer to limit the release of nitrogen-containing gases following fertilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of n-Butylphosphorothioic triamide involves the reaction of thiophosphoryl chloride with n-butylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: : Industrially, n-Butylphosphorothioic triamide is produced by reacting thiophosphoryl chloride with n-butylamine in the presence of a solvent . The reaction is carried out at a specific temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: : n-Butylphosphorothioic triamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of n-Butylphosphorothioic triamide can lead to the formation of phosphoric acid derivatives .
Scientific Research Applications
Chemistry: : In chemistry, n-Butylphosphorothioic triamide is used as a urease inhibitor to improve the efficiency of urea-containing fertilizers . It helps in reducing ammonia volatilization, thereby enhancing nitrogen uptake by plants .
Biology: : In biological research, this compound is used to study enzyme inhibition, particularly urease inhibition . It provides insights into the mechanisms of enzyme action and inhibition.
Medicine: : While its primary applications are in agriculture, n-Butylphosphorothioic triamide’s role as an enzyme inhibitor can be explored for potential medical applications, such as developing treatments for diseases involving urease-producing pathogens .
Industry: : Industrially, n-Butylphosphorothioic triamide is used in the production of enhanced efficiency fertilizers . It is also employed in soil stabilization and solidification processes .
Mechanism of Action
Mechanism: : n-Butylphosphorothioic triamide exerts its effects by inhibiting the enzyme urease . Urease is a widespread component of soil microorganisms that converts urea into ammonia . By inhibiting urease, n-Butylphosphorothioic triamide reduces ammonia volatilization, allowing for better nitrogen utilization by plants .
Molecular Targets and Pathways: : The primary molecular target of n-Butylphosphorothioic triamide is the urease enzyme . The inhibition of urease disrupts the urea hydrolysis pathway, leading to reduced ammonia production .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include phenyl phosphorodiamidate and other urease inhibitors .
Uniqueness: : n-Butylphosphorothioic triamide is unique due to its specific structure and high efficiency as a urease inhibitor . It has been shown to be more effective in reducing ammonia volatilization compared to other urease inhibitors .
Properties
IUPAC Name |
N-diaminophosphinothioylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPIYNOUFWEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNP(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044747 | |
Record name | N-Butylphosphorothioic triamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid; Pellets or Large Crystals | |
Record name | Phosphorothioic triamide, N-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94317-64-3 | |
Record name | N-(n-Butyl)thiophosphoric triamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94317-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butylphosphorothioic triamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic triamide, N-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butylphosphorothioic triamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylphosphorothioic triamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphorothioic triamide, N-butyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLPHOSPHOROTHIOIC TRIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6103OK7GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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